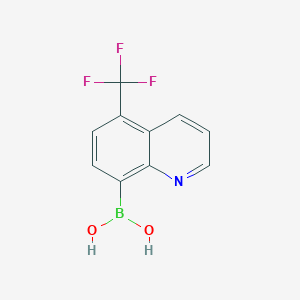

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)quinolin-8-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-4-8(11(16)17)9-6(7)2-1-5-15-9/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVTVEGEWFIJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674764 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-55-3 | |

| Record name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (5-(Trifluoromethyl)quinolin-8-yl)boronic acid (CAS 1072951-55-3): Properties, Synthesis, and Applications

Abstract

(5-(Trifluoromethyl)quinolin-8-yl)boronic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally relevant quinoline scaffold with the modulating effects of a trifluoromethyl group, makes it a valuable reagent for creating complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a plausible synthetic strategy, and details its core application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Properties and Safety Data

Understanding the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any experimental workflow. This compound is a stable, solid compound under standard laboratory conditions.[3]

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1072951-55-3 | [3][4][5][6][7] |

| IUPAC Name | [5-(Trifluoromethyl)quinolin-8-yl]boronic acid | [4][5] |

| Molecular Formula | C₁₀H₇BF₃NO₂ | [3][7] |

| Molecular Weight | 240.97 g/mol | [3][6] |

| Appearance | Off-white to white solid (Typical) | Inferred from general boronic acid properties |

| Storage | Store in a dry, tightly sealed container in a cool, well-ventilated place. | [3][8][9] |

Safety, Handling, and Stability

As with any chemical reagent, adherence to strict safety protocols is mandatory. This boronic acid is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3]

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8][9][10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]

-

Stability & Incompatibilities: The compound is generally stable under normal storage conditions.[8] It should be kept away from strong oxidizing agents and strong acids.[8][9] In the presence of water, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines); while this is often reversible, it is best practice to store the compound in a desiccated environment.

Synthesis and Structural Characterization

While commercial availability is prevalent, understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity.

Retrosynthetic Approach

A common and robust method for the synthesis of arylboronic acids involves a lithium-halogen exchange of an aryl halide followed by electrophilic trapping with a trialkyl borate.[11][12] The most logical precursor for this target molecule is 8-bromo-5-(trifluoromethyl)quinoline .

The forward synthesis would proceed as follows:

-

Lithiation: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to generate the aryllithium intermediate. The low temperature is critical to prevent side reactions.

-

Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The borate ester acts as the boron electrophile.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final this compound.

Analytical Characterization

Confirmation of the structure and purity is a self-validating step in any synthesis or before use. Commercial suppliers typically provide this data.[3]

-

¹H NMR: The proton NMR spectrum would show distinct aromatic signals corresponding to the protons on the quinoline ring system.

-

¹³C NMR: The carbon spectrum would confirm the presence of 10 unique carbon environments, including the characteristic quartet for the CF₃ group due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single, sharp resonance would be expected, confirming the presence of the single trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum would exhibit a broad singlet, characteristic of a trigonal planar boronic acid. Its chemical shift provides direct evidence of the boronic acid moiety.

-

LC-MS: Liquid chromatography-mass spectrometry would confirm the molecular weight (240.97 g/mol ) and provide an indication of purity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this reagent lies in its application as a versatile coupling partner, primarily in the formation of new carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[13][14][15] In this context, this compound serves as the organoboron nucleophile.

The reaction's catalytic cycle is a well-established paradigm in cross-coupling chemistry.

Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Protocol

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-methoxybenzene (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation (The "Why"): To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (e.g., 241 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol). Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

Inerting the Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This process, known as degassing, is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

-

Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Via syringe, add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4 mL and 1 mL, respectively). The water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring (The "Why"): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it, and spotting it against the starting materials. This ensures the reaction is not heated unnecessarily after completion, which can lead to byproduct formation. Expect a reaction time of 4-12 hours.

-

Workup: Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Validation: The final, purified product should be characterized by NMR and MS to confirm its identity and assess its purity.

Conclusion

This compound, CAS 1072951-55-3, is more than just a chemical; it is an enabling tool for innovation in molecular design. Its robust utility in Suzuki-Miyaura cross-coupling, combined with the desirable properties imparted by its quinoline and trifluoromethyl moieties, secures its place as a high-value building block in the synthetic chemist's arsenal. Proper understanding of its properties, handling requirements, and reactivity profile, as detailed in this guide, is paramount to leveraging its full potential in the rapid and efficient synthesis of novel chemical entities.

References

- This compound - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f696388]

- CAS 1072951-55-3 | this compound - Synblock. [URL: https://www.synblock.com/cas/1072951-55-3.html]

- Practical C−H Functionalization of Quinones with Boronic Acids | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja111152z]

- SAFETY DATA SHEET - Fisher Scientific (General Boronic Acid). [URL: https://www.fishersci.com/msds?productName=ACR397160050]

- 5-Trifluoromethylquinoline-8-boronic acid | C10H7BF3NO2 | CID 57371583 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Trifluoromethylquinoline-8-boronic-acid]

- SDS of [5-(Trifluoromethyl)-8-quinolinyl]boronic acid, Safety Data Sheets, CAS 1072951-55-3 - chemBlink. [URL: https://www.chemblink.com/products/1072951-55-3.htm]

- 5-Trifluoromethylquinoline-8-boronic acid | CAS 1072951-55-3 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-trifluoromethylquinoline-8-boronic-acid-1072951-55-3]

- Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/d5ob00895f]

- SAFETY DATA SHEET - Fisher Scientific (3-Fluoro-5-trifluoromethylphenyl)boronic acid. [URL: https://www.fishersci.com/msds?productName=AC443490010]

- (5-Methylquinolin-8-yl)boronic acid | CAS 1154741-19-1 - BLD Pharm. [URL: https://www.bldpharm.com/products/1154741-19-1.html]

- SAFETY DATA SHEET - Fisher Scientific (4-Trifluoromethylphenylboronic acid). [URL: https://www.fishersci.com/msds?productName=AC305230050]

- Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/139.shtm]

- Reactivity of boronic acids: past and present - ResearchGate. [URL: https://www.researchgate.net/figure/Reactivity-of-boronic-acids-past-and-present_fig1_343209587]

- Advanced Synthesis: Leveraging Boronic Acids like Quinoline-8-Boronic Acid. [URL: https://www.bocsci.com/blog/advanced-synthesis-leveraging-boronic-acids-like-quinoline-8-boronic-acid/]

- Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257855355_Suzuki_coupling_catalyzed_by_chloro2-mesitylquinolin-8-yl-kN)boryl-35-dimethylphenylmethyl-kC)palladiumII]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636657/]

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-brochure]

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0214]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Synthesis of biologically active boron-containing compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856177/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1072951-55-3 | this compound - Synblock [synblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Trifluoromethylquinoline-8-boronic acid | C10H7BF3NO2 | CID 46739133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SDS of [5-(Trifluoromethyl)-8-quinolinyl]boronic acid, Safety Data Sheets, CAS 1072951-55-3 - chemBlink [chemblink.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Trifluoromethyl Quinoline Boronic Acid Derivatives

Abstract

Trifluoromethylated quinoline scaffolds are of paramount importance in contemporary drug discovery and materials science. The incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] When coupled with the synthetic versatility of the boronic acid functional group, a powerful class of building blocks emerges: trifluoromethyl quinoline boronic acid derivatives. These derivatives are pivotal intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for preparing trifluoromethyl quinoline boronic acid derivatives, detailing established protocols and exploring modern catalytic methodologies.

Introduction: The Significance of Trifluoromethyl Quinoline Boronic Acids

The quinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimalarial and antibacterial properties.[6] The strategic introduction of a trifluoromethyl group into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][7][8] The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functionalities and enhance the molecule's resistance to metabolic degradation.[3]

Boronic acids and their corresponding esters are exceptionally versatile reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4][9][10] Their stability, low toxicity, and the commercial availability of a vast array of derivatives have made them indispensable tools for synthetic chemists.[11]

The combination of these two critical functionalities in trifluoromethyl quinoline boronic acid derivatives creates a class of building blocks with immense potential for the rapid generation of diverse chemical libraries for drug discovery and the development of novel organic materials. This guide will delineate the key synthetic approaches to these valuable compounds.

Retrosynthetic Analysis: Key Disconnections

The synthesis of trifluoromethyl quinoline boronic acid derivatives can be approached through several retrosynthetic disconnections. The two primary strategies involve either the formation of the quinoline ring on a precursor already containing the trifluoromethyl and boronic acid moieties or, more commonly, the introduction of one of the key functional groups onto a pre-formed scaffold.

Figure 1: Key retrosynthetic approaches to trifluoromethyl quinoline boronic acid derivatives.

This guide will focus on the most prevalent and practical approaches: the borylation of a trifluoromethyl quinoline precursor and the trifluoromethylation of a quinoline boronic acid precursor.

Synthesis of Trifluoromethyl Quinoline Precursors

A variety of methods exist for the synthesis of trifluoromethyl-substituted quinolines. The choice of method often depends on the desired substitution pattern of the trifluoromethyl group on the quinoline core.

Classical Condensation Reactions

One of the most common methods for synthesizing 2-trifluoromethylquinolines is the acid-catalyzed condensation of anilines with β-trifluoromethyl-β-ketoesters, such as ethyl 4,4,4-trifluoroacetoacetate. This approach, a variation of the Combes quinoline synthesis, provides a straightforward route to 4-hydroxy-2-(trifluoromethyl)quinolines.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [12]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reaction Execution: Heat the mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water that is formed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield the desired product.

Modern Synthetic Approaches

More recent methods have focused on domino reactions and the use of specialized trifluoromethylating reagents. For instance, a palladium-catalyzed tandem Sonogashira-alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes has been developed for the synthesis of 3,4-disubstituted 2-trifluoromethylquinolines.[4] Another approach utilizes trifluoroacetic acid derivatives as the trifluoromethyl source in a reaction with phenethylphosphonium salts to form the quinoline skeleton.[13]

Introduction of the Boronic Acid Moiety

Once the trifluoromethyl quinoline scaffold is in hand, the next critical step is the introduction of the boronic acid functionality. Several powerful methods are available for this transformation.

Borylation via Lithium-Halogen Exchange

A well-established method for the synthesis of aryl boronic acids is the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester. This approach is particularly useful when a suitable halo-trifluoromethylquinoline is readily available.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid from 3-Bromoquinoline (A Representative Protocol) [6]

-

Note: This protocol is for the synthesis of 3-quinolineboronic acid and serves as a template. For a trifluoromethyl-substituted analogue, the corresponding bromo-trifluoromethylquinoline would be used.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoquinoline (1.0 eq.) and triisopropyl borate (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.0 eq., as a solution in hexanes) dropwise over 1 hour. Stir the reaction mixture at -78°C for an additional 2 hours.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to 0°C. Quench the reaction by the slow addition of 2M aqueous HCl. Adjust the pH to 7 with a 2M aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Precipitate the product by the addition of hexane to obtain the desired boronic acid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[14] This method offers excellent functional group tolerance and generally proceeds under milder conditions than the lithium-halogen exchange protocol.

Conceptual Workflow: Miyaura Borylation of a Halo-Trifluoromethylquinoline

Figure 2: General workflow for the Miyaura borylation of a halo-trifluoromethylquinoline.

Key Considerations for Miyaura Borylation:

-

Catalyst System: A common and effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)).[2]

-

Base: A weak base, such as potassium acetate (KOAc), is typically used to avoid the competing Suzuki-Miyaura coupling of the product.[14]

-

Solvent: Anhydrous solvents like dioxane or toluene are commonly employed.

Iridium-Catalyzed C-H Borylation

A more recent and highly atom-economical approach is the direct C-H borylation of arenes and heteroarenes catalyzed by iridium complexes.[15][16] This methodology avoids the need for a pre-functionalized halide or triflate, allowing for the direct conversion of a C-H bond to a C-B bond.

Regioselectivity in Iridium-Catalyzed Borylation of Quinolines:

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors.[15][17] Borylation typically occurs at the most sterically accessible positions. For quinolines, this often means the C5, C7, and C8 positions are favored, while the positions adjacent to the nitrogen are generally disfavored. The presence of a bulky trifluoromethyl group will further influence the regiochemical outcome, directing the borylation to sterically unhindered positions.

General Reaction Conditions for Iridium-Catalyzed C-H Borylation: [16]

-

Iridium Precatalyst: [Ir(OMe)COD]2 is a common precatalyst.

-

Ligand: Bidentate nitrogen-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are frequently used.

-

Borylating Agent: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) can be used.

-

Solvent: The reactions are often run neat or in a non-polar solvent.

-

Temperature: Elevated temperatures (e.g., 80-100°C) are typically required.

Data Summary: A Comparative Overview of Synthetic Strategies

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Lithium-Halogen Exchange | Halo-trifluoromethylquinoline | n-BuLi, Borate ester | Well-established, often high-yielding | Requires cryogenic temperatures, limited functional group tolerance |

| Miyaura Borylation | Halo-trifluoromethylquinoline | B2pin2, Pd catalyst, Base | Excellent functional group tolerance, milder conditions | Requires a pre-installed halide or triflate, potential for side reactions |

| Iridium-Catalyzed C-H Borylation | Trifluoromethylquinoline | HBpin or B2pin2, Ir catalyst, Ligand | High atom economy, direct C-H functionalization | Regioselectivity can be challenging to control, catalyst cost |

Conclusion and Future Perspectives

The synthesis of trifluoromethyl quinoline boronic acid derivatives is a dynamic field of research with significant implications for drug discovery and materials science. While classical methods such as lithium-halogen exchange remain valuable, modern catalytic techniques, particularly palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation, offer milder, more functional group-tolerant, and atom-economical alternatives.

Future developments in this area will likely focus on enhancing the regioselectivity of C-H borylation reactions, developing more active and robust catalysts, and expanding the scope of these methodologies to include a wider range of substitution patterns on the quinoline core. The continued innovation in the synthesis of these valuable building blocks will undoubtedly accelerate the discovery of new and improved pharmaceuticals and functional materials.

References

- Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed), 3846.

- Couto, I., et al. (2020).

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

- Li, J., et al. (2010). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process.

- Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572.

- Mkhalid, I. A. I., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(11), 3321-3330.

- Chotana, G. A., et al. (2005). Iridium-Catalyzed Borylation of C-H Bonds in Substituted Pyridines. Journal of the American Chemical Society, 127(30), 10539-10544.

- Wang, J., & Leung, L. M. (2013). Synthesis of 3-Quinolineboronic acid. Dyes and Pigments, 99(1), 105-115.

- BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.

- BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- David, R. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

- ResearchGate. (n.d.). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity.

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- ChemicalBook. (n.d.). 3-Quinolineboronic acid synthesis.

- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168.

- Wikipedia. (n.d.). Suzuki reaction.

- American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Waseda University Repository. (n.d.).

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 5-Trifluoromethylquinoline-8-boronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Santos, J. L., et al. (2015). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 13(2), 434-445.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira-alkyne carbocyclization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

Foreword: The Transformative Influence of the Trifluoromethyl Group in Boronic Acid Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for molecular design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. When appended to the versatile boronic acid scaffold, the CF3 group imparts a unique and highly desirable set of characteristics. This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethyl-substituted boronic acids, offering both foundational knowledge and practical experimental guidance for researchers, scientists, and drug development professionals. Our focus will be on the causality behind these properties and the experimental methodologies to reliably quantify them.

Acidity (pKa): A Tale of Inductive Effects and Steric Hindrance

Boronic acids are predominantly Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the classical Brønsted-Lowry sense.[1] The equilibrium of this reaction, and thus the pKa, is exquisitely sensitive to the electronic environment of the boron atom.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increased electrophilicity of the boron center enhances its Lewis acidity, leading to a lower pKa value compared to the unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] This enhanced acidity is particularly beneficial in the context of biological applications, as it can facilitate interactions with biological targets at physiological pH.[4]

However, the position of the CF3 group on the phenyl ring introduces a fascinating interplay of electronic and steric effects.

-

Meta and Para Substitution: When the CF3 group is in the meta or para position, the inductive effect dominates, leading to a significant increase in acidity (decrease in pKa).[3] For instance, the pKa of 4-(trifluoromethyl)phenylboronic acid is approximately 7.8, a full pKa unit lower than phenylboronic acid.

-

Ortho Substitution: In the case of ortho-trifluoromethylphenylboronic acid, a steric effect comes into play. The bulky CF3 group in close proximity to the boronic acid moiety can sterically hinder the conformational changes required for the transition from a trigonal planar boronic acid to a tetrahedral boronate complex.[3] This steric hindrance can counteract the electronic-withdrawing effect, resulting in a weaker acid (higher pKa) compared to its meta and para isomers, and in some cases, even weaker than the unsubstituted phenylboronic acid.[3]

Data Presentation: Acidity of Trifluoromethyl-Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for various trifluoromethyl-substituted phenylboronic acids, illustrating the positional effects of the CF3 group.

| Compound | pKa | Reference |

| Phenylboronic Acid | ~8.8 | [2] |

| 2-(Trifluoromethyl)phenylboronic acid | ~8.7 | [3] |

| 3-(Trifluoromethyl)phenylboronic acid | ~7.9 | [3] |

| 4-(Trifluoromethyl)phenylboronic acid | ~7.8 | |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~7.0 | [3] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the pKa of trifluoromethyl-substituted boronic acids.

Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

Trifluoromethyl-substituted boronic acid sample

-

High-purity water (deionized or distilled)

-

Inert gas (e.g., nitrogen or argon) for purging

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers that bracket the expected pKa of the boronic acid.

-

Sample Preparation:

-

Accurately weigh a known amount of the trifluoromethyl-substituted boronic acid to prepare a solution of a specific concentration (e.g., 10 mM) in a volumetric flask using high-purity water. Gentle heating or the use of a co-solvent like methanol or DMSO may be necessary for sparingly soluble compounds, though the effect of the co-solvent on the pKa should be considered.

-

Transfer a precise volume of the boronic acid solution to a titration vessel.

-

-

Titration Setup:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

If the sample is sensitive to atmospheric CO2, purge the solution and the headspace of the vessel with an inert gas.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly beyond the expected pKa, typically until the titration curve flattens out in the basic region.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the titration curve.

-

The pKa is the pH at which half of the equivalence point volume of NaOH has been added.

-

Lipophilicity (logP): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical physicochemical parameter in drug discovery. It influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The trifluoromethyl group is well-known to increase the lipophilicity of a molecule.[4] This is attributed to the replacement of three C-H bonds with three highly polarized but overall non-polar C-F bonds, which reduces the molecule's ability to engage in hydrogen bonding with water.

The introduction of a CF3 group to a phenylboronic acid scaffold generally leads to an increase in its logP value, rendering the molecule more lipophilic. This enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, an excessively high logP can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the strategic placement of the CF3 group is crucial for fine-tuning the lipophilicity to an optimal range for drug development.

Illustrative Data: Lipophilicity of Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | Calculated/Reported logP | Reference |

| Phenylboronic Acid | ~0.8 | [Calculated] |

| 4-(Trifluoromethyl)phenylboronic acid | ~2.1 | [Calculated] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | ~3.2 | [Calculated] |

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for the experimental determination of logP.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Materials and Equipment:

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

pH meter

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Trifluoromethyl-substituted boronic acid sample

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Pre-saturate the n-octanol by shaking it with water for at least 24 hours and then allowing the phases to separate.

-

Pre-saturate the water or buffer by shaking it with n-octanol for at least 24 hours and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the trifluoromethyl-substituted boronic acid in either the pre-saturated n-octanol or the pre-saturated aqueous phase. The initial concentration should be chosen to ensure accurate quantification in both phases after partitioning.

-

-

Partitioning:

-

In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase (typically in a 1:1 ratio).

-

Add a small, known volume of the stock solution of the boronic acid to the biphasic system.

-

Cap the tube tightly and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and equilibration.

-

-

Phase Separation:

-

After shaking, centrifuge the tube to achieve a clean separation of the two phases.

-

Let the tube stand undisturbed to allow for complete phase separation.

-

-

Concentration Analysis:

-

Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

-

Determine the concentration of the boronic acid in each phase using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry). A calibration curve for the compound in each phase should be prepared beforehand.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

-

Stability: Navigating the Challenges of Hydrolysis and Oxidation

The stability of boronic acids is a critical consideration for their synthesis, storage, and application, particularly in biological systems. Two primary degradation pathways are of concern: hydrolytic instability and oxidative decomposition.

Hydrolytic Stability

Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible and the equilibrium is influenced by the solvent and the concentration of water. While trifluoromethyl-substituted boronic acids are generally stable solids, in solution, this equilibrium exists. The electron-withdrawing nature of the CF3 group can influence the rate of this dehydration/rehydration process.

More significantly, boronic acids can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, particularly under basic conditions. The stability towards protodeboronation is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups like CF3 can in some cases increase the susceptibility to this degradation pathway.

Oxidative Stability

Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[5] The boron atom's empty p-orbital is prone to nucleophilic attack by ROS, leading to the formation of a boronate ester intermediate that rapidly hydrolyzes to an alcohol and boric acid.[5] This oxidative instability can be a significant limitation for in vivo applications.

The electron-withdrawing trifluoromethyl group can enhance the oxidative stability of boronic acids. By reducing the electron density at the boron center, the CF3 group can disfavor the nucleophilic attack by ROS, thereby slowing down the rate of oxidative degradation. This is a key advantage of trifluoromethyl-substituted boronic acids in the design of more robust probes and therapeutics.

Visualizations: Conceptualizing the Physicochemical Landscape

Diagram 1: Electronic Effects of the Trifluoromethyl Group

Caption: Inductive effect of the CF3 group on the acidity of phenylboronic acid.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

- Matveeva, E. D., et al. (2020). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation.

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3436. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 83-89. Available at: [Link]

-

Gozdalik, J. T., et al. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 237-243. Available at: [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. Available at: [Link]

-

Lustig, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Chemistry – A European Journal, 27(1), 317-324. Available at: [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. Available at: [Link]

-

Molander, G. A., & Canturk, B. (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Organic letters, 14(24), 6314–6317. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available at: [Link]

-

Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-110. Available at: [Link]

-

Zhang, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available at: [Link]

-

University of Strathclyde. (n.d.). pKa measurement. Available at: [Link]

-

Silva, J. C. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5947. Available at: [Link]

-

Billard, T. (2017). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 22(8), 1323. Available at: [Link]

-

Gillis, E. P., et al. (2009). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 52(7), 1845-1868. Available at: [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1423-27-4 | 2-(Trifluoromethyl)phenylboronic acid - Synblock [synblock.com]

The Trifluoromethyl Group: A Keystone in the Architecture of Bioactive Quinoline Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Scaffold and the Rise of a "Super-Methyl" Group

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral effects.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling chemists to fine-tune its properties to target specific biological pathways.[1][3]

In the quest to optimize these drug-like properties, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy.[4][5] Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate a molecule's physicochemical and biological profile.[6][7] Often dubbed a "super-methyl" group, its unique electronic and steric characteristics can dramatically enhance metabolic stability, membrane permeability, and binding affinity, transforming a promising compound into a viable drug candidate.[7][8] This guide provides a deep dive into the multifaceted role of the trifluoromethyl group in the design and function of bioactive quinoline molecules.

Part 1: The Physicochemical Transformation of Quinolines via Trifluoromethylation

The introduction of a CF3 group onto a quinoline scaffold instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely incremental; they are often transformative, directly influencing the pharmacokinetic and pharmacodynamic behavior of the molecule.

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[9] Its high lipophilicity, a consequence of the three electronegative fluorine atoms, can significantly increase a quinoline molecule's ability to partition into lipid environments.[7] This enhanced lipophilicity is crucial for improving absorption and distribution, particularly for crossing biological membranes like the intestinal wall or the blood-brain barrier.[6][7] For instance, the antimalarial drug mefloquine, which contains two CF3 groups, is more lipophilic than quinine and is not as extensively concentrated in the acidic food vacuole of the parasite, suggesting alternative sites of action are accessible due to its membrane-crossing ability.[10]

Bolstering Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[6][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][7] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][11] By strategically placing a CF3 group at a site on the quinoline ring that is susceptible to metabolic attack, chemists can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[11]

| Property | Parent Quinoline (Hypothetical) | Trifluoromethylated Quinoline (Analog) | Rationale for Change |

| Structure | (Quinoline) | (8-Trifluoromethylquinoline) | Introduction of a CF3 group at a metabolically vulnerable position. |

| Lipophilicity (LogP) | Lower | Higher | The CF3 group is highly lipophilic, increasing the molecule's affinity for nonpolar environments.[7][9] |

| Metabolic Half-life (t½) in vitro | Shorter | Longer | The strong C-F bonds in the CF3 group resist enzymatic degradation by metabolic enzymes like CYPs.[5][7][11] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the rate at which the liver can clear the drug.[11] |

| pKa of Quinoline Nitrogen | Higher | Lower | The CF3 group is a potent electron-withdrawing group, which decreases the electron density on the quinoline nitrogen, making it less basic.[7] |

Modulation of Electronic Properties and pKa

The trifluoromethyl group is a powerful electron-withdrawing substituent.[7] When attached to the quinoline ring, it significantly alters the electron density distribution across the aromatic system. This electronic modulation can have profound effects on the molecule's acidity/basicity (pKa) and its ability to engage in crucial binding interactions.[7] For example, the electron-withdrawing nature of the CF3 group decreases the basicity of the quinoline nitrogen. This change in pKa can influence the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with biological targets.

Part 2: Strategic Incorporation of CF3 Groups: Synthetic Methodologies

The successful integration of a trifluoromethyl group into a quinoline scaffold requires robust and efficient synthetic strategies. Both the construction of CF3-containing building blocks and the direct trifluoromethylation of pre-formed quinoline rings are common approaches.

Building Block Strategies

One effective method involves using pre-functionalized building blocks that already contain the CF3 group.[12] For example, trifluoromethyl-substituted anilines or β-ketoesters can be used in classic quinoline syntheses like the Conrad-Limpach or Friedländer synthesis.[1] This approach allows for precise control over the position of the CF3 group on the resulting quinoline core.

Direct Trifluoromethylation Reactions

Recent advances in synthetic chemistry have led to the development of powerful methods for the direct introduction of a CF3 group onto a quinoline ring, often as a late-stage functionalization step.[13] These methods frequently involve radical trifluoromethylation, using reagents like CF3SO2Cl under photoredox catalysis.[13] Such reactions offer an efficient way to access novel trifluoromethylated quinoline derivatives from readily available precursors.

Part 3: Case Studies: Trifluoromethylated Quinolines in Action

The theoretical benefits of trifluoromethylation are powerfully demonstrated in several clinically successful and promising bioactive quinoline molecules.

Antimalarial Agents: The Mefloquine Story

Mefloquine is a quintessential example of the power of trifluoromethyl groups in drug design. This potent antimalarial drug features two CF3 groups, one at the 2-position and another at the 8-position of the quinoline ring.[14] Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group at the 8-position is essential for its antimalarial activity.[14] These groups contribute to the drug's lipophilicity, allowing it to interfere with the malaria parasite's digestion of hemoglobin.[10] While chloroquine accumulates in the parasite's acidic vacuole, the more lipophilic mefloquine likely has alternative sites of action, a property enabled by its CF3-driven characteristics.[10]

Anticancer Agents: Targeting Cell Proliferation

The quinoline scaffold is a fertile ground for the development of novel anticancer agents, and trifluoromethylation has proven to be a valuable strategy in this area.[2][15] Quinoline derivatives can exert their effects through various mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in tumor growth.[15][16]

SAR studies have revealed that substitution at the 7-position with halogen groups, particularly trifluoromethyl groups, is associated with potent anticancer activity.[17] For example, the compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a highly potent antiproliferative agent against human leukemia cell lines.[2] In another study, novel quinoline-derived trifluoromethyl alcohols demonstrated potent growth inhibitory effects in a zebrafish embryo model and showed more potent anticancer activity than cisplatin in in-vitro cell proliferation assays.[18] These examples underscore the critical role of the CF3 group in optimizing the cytotoxic potential of quinoline-based compounds.

| Compound Class | Key CF3 Position(s) | Mechanism of Action (MoA) / Effect | Reference |

| Antimalarials (e.g., Mefloquine) | 2 and 8 | Interferes with hemoglobin digestion by the parasite; essential for activity.[10][14] | [10][14] |

| Anticancer Agents | 2, 7, and 8 | Potent antiproliferative and cytotoxic activity against various cancer cell lines.[2][17] | [2][17] |

| Anticancer (Trifluoromethyl Alcohols) | Varies | Potent growth inhibitors; more potent than cisplatin in vitro.[18] | [18] |

| Breast Cancer Agents | Varies | Selective cytotoxicity towards triple-negative breast cancer cells.[3] | [3] |

Part 4: Experimental Protocols for Evaluation

The characterization of novel trifluoromethylated quinoline molecules requires a suite of validated experimental assays. Here, we outline two fundamental protocols for assessing properties directly influenced by trifluoromethylation: metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining a compound's susceptibility to metabolism by Phase I enzymes, a property significantly enhanced by the CF3 group.[11][19]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its intrinsic clearance.[11][20]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoromethylated quinoline test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating solution, which serves as a necessary cofactor for CYP enzyme activity.[21]

-

-

Incubation:

-

Time-Point Sampling:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of this line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

-

Protocol: Competitive Radioligand Binding Assay

This assay helps determine how strongly a trifluoromethylated quinoline binds to its target receptor, a key indicator of its potential potency.

Objective: To determine the binding affinity (Ki) of a non-labeled test compound (the CF3-quinoline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[23]

Methodology:

-

Reagent Preparation:

-

Prepare a receptor source (e.g., cell membranes expressing the target receptor).[24]

-

Prepare a solution of a radiolabeled ligand (e.g., [3H]-ligand) known to bind to the target receptor, at a concentration at or below its dissociation constant (Kd).[24]

-

Prepare serial dilutions of the unlabeled trifluoromethylated quinoline test compound.

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The membrane traps the receptor-ligand complexes (bound fraction).[25]

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.[25]

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Outlook

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts powerful and often decisive properties to bioactive quinoline molecules. Its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic interactions makes it indispensable in modern drug discovery.[5][7][8] From the life-saving antimalarial mefloquine to emerging anticancer agents, the impact of trifluoromethylation is undeniable.

As synthetic methodologies for introducing the CF3 group become more sophisticated and our understanding of its influence on complex biological systems deepens, we can expect to see the continued development of novel trifluoromethylated quinoline derivatives. These next-generation compounds will likely offer improved efficacy, better safety profiles, and new therapeutic options for a wide range of diseases, further cementing the role of the trifluoromethyl group as a keystone in medicinal chemistry.

References

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways. Retrieved January 7, 2026, from [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. Retrieved January 7, 2026, from [Link]

-

Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved January 7, 2026, from [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2013). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (n.d.). HETEROCYCLES. Retrieved January 7, 2026, from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved January 7, 2026, from [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem. Retrieved January 7, 2026, from [Link]

-

Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis. (2018). International Journal for Parasitology: Drugs and Drug Resistance. Retrieved January 7, 2026, from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2013). Journal of Biomolecular Screening. Retrieved January 7, 2026, from [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). XenoTech. Retrieved January 7, 2026, from [Link]

-

New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. (2014). Molecules. Retrieved January 7, 2026, from [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis and Antimalarial Activity of Trifluoromethylartemisinin-Mefloquine Dual Molecules. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Retrieved January 7, 2026, from [Link]

-

Direct trifluoromethylation of a quinoline. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. Retrieved January 7, 2026, from [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules. Retrieved January 7, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved January 7, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. Retrieved January 7, 2026, from [Link]

-

Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 7, 2026, from [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Insights into Quinoline Schiff Bases as Anticancer Agents. (2024). International Journal of Research and Publication Reviews. Retrieved January 7, 2026, from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor-Ligand Binding Assays [labome.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Structural Characterization of Quinoline-Based Boronic Acids: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-based boronic acids represent a privileged scaffold in modern medicinal chemistry, forming the core of novel therapeutics ranging from anticancer to antimicrobial agents.[1][2][3] Their efficacy is intrinsically linked to their three-dimensional structure and the unique electronic properties of the boron atom. However, the structural elucidation of these molecules is far from trivial. Boronic acids present unique analytical challenges, including their propensity to form cyclic trimeric anhydrides (boroxines) and their complex equilibria in solution.[4][5][6] This guide provides a comprehensive, field-proven framework for the robust structural characterization of quinoline-based boronic acids, moving beyond standard procedures to explain the causality behind experimental choices. We will delve into a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy, supplemented by computational insights, to build a self-validating analytical system.

The Foundational Challenge: The Boronic Acid-Boroxine Equilibrium

Before delving into specific techniques, it is critical to understand the central challenge in characterizing boronic acids: their dynamic equilibrium with the corresponding cyclic trimeric anhydride, known as a boroxine.[6][7] This dehydration reaction can occur spontaneously, upon gentle heating, or in non-aqueous solvents, fundamentally altering the compound's structure and complicating spectral analysis.[5][8]

The primary directive of any characterization workflow is to either control this equilibrium or definitively identify the species present. Simply assuming the sample exists solely as the monomeric acid is a frequent source of error.

Caption: The reversible equilibrium between three boronic acid monomers and their cyclic trimer, boroxine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR is the cornerstone of structural characterization in solution. For quinoline-based boronic acids, a combination of ¹H, ¹³C, and, most importantly, ¹¹B NMR is required for a complete picture.

¹H and ¹³C NMR: Mapping the Quinoline Scaffold

Standard ¹H and ¹³C NMR are used to confirm the integrity of the quinoline ring system and the position of the boronic acid substituent.

-

Expertise & Experience: The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent (like DMSO-d₆), sometimes disappearing entirely in D₂O.[9] Do not rely on their integration for purity assessment. Focus on the sharp, well-resolved aromatic signals of the quinoline core. The carbon atom attached to boron (C-B) often shows a broader signal in ¹³C NMR due to quadrupolar relaxation of the attached ¹¹B nucleus.

¹¹B NMR: The Definitive Probe of the Boron Center

¹¹B NMR is the most direct method for observing the boron atom's chemical environment and is indispensable for this class of compounds.[10]

-

Causality Behind Experimental Choices: The boron nucleus has two NMR-active isotopes, ¹⁰B and ¹¹B. We exclusively use ¹¹B because it is more abundant (80.1%) and has a smaller nuclear quadrupole moment, resulting in sharper signals and higher sensitivity.[11] A key consideration is the NMR tube itself; standard borosilicate glass tubes will produce a very broad background signal. It is mandatory to use quartz NMR tubes for high-quality ¹¹B NMR spectra. [11]

-

Interpreting the Data: The chemical shift (δ) in ¹¹B NMR provides direct evidence of the boron atom's hybridization state:

-

sp² Hybridized Boron (Trigonal Planar): Typically found in boronic acids and their boroxine anhydrides. Signals appear in a downfield region.

-

sp³ Hybridized Boron (Tetrahedral): Occurs when the boronic acid forms a dative bond with a Lewis base (like the quinoline nitrogen in certain isomers) or complexes with diols or anions.[11][12] These signals are shifted significantly upfield.

-

| Species Type | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Notes |

| Aryl Boronic Acid | sp² | δ 27 – 31 | A relatively sharp signal is expected for the monomer. |

| Aryl Boroxine | sp² | δ 30 – 34 | Often slightly downfield of the acid and can be broader.[8][13] |

| Tetrahedral Boronate | sp³ | δ 5 – 13 | Formed by reaction with diols or coordination with Lewis bases.[11][14] |

| Tetrahedral Fluoroborate | sp³ | δ 3 – 9 | Can be formed in situ by adding fluoride to aid quantification.[15] |

Protocol: ¹¹B NMR Analysis of a Quinoline Boronic Acid

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOH-d₄) in a quartz NMR tube.

-

Instrument Setup:

-

Use a multinuclear probe tuned to the ¹¹B frequency.

-

Reference the spectrum externally to BF₃·OEt₂ (δ = 0.0 ppm).

-

Acquire the spectrum with proton decoupling.

-

-

Acquisition Parameters:

-

Data Processing & Interpretation:

-

Apply a line broadening (LB) of 10-20 Hz to improve the signal-to-noise ratio of potentially broad peaks.

-

Integrate the signals corresponding to the sp² and any sp³ species to assess the equilibrium in the chosen solvent. A single, sharp peak around 30 ppm suggests a pure boronic acid monomer. A broader peak or multiple peaks in the 30-34 ppm range may indicate the presence of boroxines.[8]

-

Mass Spectrometry (MS): Navigating Dehydration and Adducts

Mass spectrometry is essential for confirming molecular weight. However, boronic acids are notoriously problematic due to in-source dehydration, dimerization, and boroxine formation.[4][16]

-

Expertise & Experience: Direct infusion or GC-MS often leads to complex, uninterpretable spectra due to thermal decomposition to boroxines.[4][16] The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI) in negative mode. The goal is to observe the deprotonated molecular ion, [M-H]⁻, as the base peak.

Protocol: UPLC-ESI-MS for High-Throughput Analysis

This protocol is optimized to minimize the formation of boroxines and other adducts, providing a clean mass spectrum.[16][17]

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to ~1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A standard C18 column (e.g., Acquity BEH C18) is effective.[16][17]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. The acetate helps to form a stable adduct in the gas phase for some analyses but primarily ensures good ionization.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A fast gradient (e.g., 5% to 95% B in 1 minute) is suitable for high-throughput analysis.[16][17]

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: Keep at or near ambient temperature (e.g., 25-30 °C) to minimize on-column degradation.

-

-

Mass Spectrometer Conditions (Negative ESI):

-